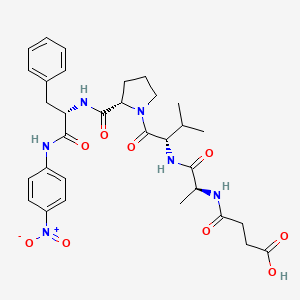

N-Succinil-Ala-Val-Pro-Phe-pNA

Descripción general

Descripción

“Suc-Ala-Val-Pro-Phe-pNA” is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .

Molecular Structure Analysis

The molecular formula of Suc-Ala-Val-Pro-Phe-pNA is C30H36N6O9 . It contains a total of 89 bonds, including 49 non-H bonds, 20 multiple bonds, 15 rotatable bonds, 8 double bonds, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings .

Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow under alkaline conditions . Sigma uses the molar extinction coefficient (EM) of 8,800 M-1cm-1 at 410 nm, pH 7.5, when using 4-nitroanilide substrates in enzyme assays .

Physical And Chemical Properties Analysis

Suc-Ala-Val-Pro-Phe-pNA appears as a white to faint yellow powder . It has a molecular weight of 624.6 and a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Aplicaciones Científicas De Investigación

Ensayos enzimáticos

N-Succinil-Ala-Val-Pro-Phe-pNA se utiliza comúnmente como sustrato en los ensayos enzimáticos . La escisión enzimática de este sustrato produce 4-nitroanilina, que produce un color amarillo en condiciones alcalinas .

Determinación de la actividad de la quimotripsina

Este compuesto se ha utilizado como sustrato para determinar la actividad de la quimotripsina . Es un sustrato soluble, específico y sensible para la quimotripsina .

Determinación de la actividad de la elastasa pancreática humana

This compound es un sustrato específico para la elastasa pancreática humana . Se utiliza en ensayos de proteasa para medir la actividad de esta enzima .

Ensayo de catepsina G

Este compuesto se ha utilizado como sustrato para el ensayo de catepsina G en lisados de médula ósea . Es hidrolizado por la catepsina G .

Determinación de la actividad de la subtilisina

This compound es un sustrato para la subtilisina . Se utiliza en ensayos de actividad proteolítica de la serina proteasa subtilisina .

Determinación de la actividad de la peptidil prolil cis-trans isomerasa (PPIasa)

Este compuesto es el sustrato estándar para las proteínas de unión a FK-506 (FKBP, también llamadas macrofilinas) y ciclofilinas, que pertenecen al grupo de las peptidil prolil cis-trans isomerasas (PPIasas) . La forma trans del péptido es fácilmente escindida por la quimotripsina. La forma cis restante puede ser convertida enzimáticamente a la forma trans por la PPIasa .

Ensayo de actividad proteolítica en mutantes de levadura

This compound se utilizó como sustrato para identificar nueva actividad proteolítica en mutantes de levadura .

Ensayo de proteasa

Este compuesto se utiliza como sustrato para la elastasa de neutrófilos, la tripsina y la quimotripsina en ensayos de proteasa .

Mecanismo De Acción

Target of Action

Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.

Mode of Action

The interaction of Suc-Ala-Val-Pro-Phe-pNA with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of Suc-Ala-Val-Pro-Phe-pNA by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .

Biochemical Pathways

The action of Suc-Ala-Val-Pro-Phe-pNA primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .

Pharmacokinetics

It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The cleavage of Suc-Ala-Val-Pro-Phe-pNA by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of Suc-Ala-Val-Pro-Phe-pNA’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.

Action Environment

The action of Suc-Ala-Val-Pro-Phe-pNA can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of Suc-Ala-Val-Pro-Phe-pNA immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Suc-Ala-Val-Pro-Phe-pNA plays a crucial role in biochemical reactions as a substrate for several proteolytic enzymes. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The interaction with these enzymes involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This interaction is essential for studying the activity and specificity of these enzymes in various biochemical assays.

Cellular Effects

Suc-Ala-Val-Pro-Phe-pNA influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells, it can affect enzyme activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of Suc-Ala-Val-Pro-Phe-pNA by chymotrypsin can lead to changes in protein degradation pathways, affecting overall cellular function . Additionally, its interaction with cathepsin G can influence immune cell function and inflammatory responses.

Molecular Mechanism

The molecular mechanism of Suc-Ala-Val-Pro-Phe-pNA involves its binding to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific and depends on the enzyme’s active site configuration. For instance, chymotrypsin exhibits a high affinity for Suc-Ala-Val-Pro-Phe-pNA due to its ability to recognize and bind to the specific amino acid sequence . This specificity is crucial for studying enzyme kinetics and inhibitor screening.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Suc-Ala-Val-Pro-Phe-pNA can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that Suc-Ala-Val-Pro-Phe-pNA can maintain its activity for several months under optimal conditions. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy in enzymatic assays .

Dosage Effects in Animal Models

The effects of Suc-Ala-Val-Pro-Phe-pNA in animal models vary with different dosages. At low doses, it serves as an effective substrate for studying enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects and interfere with normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity and affect overall animal health . It is essential to optimize the dosage to achieve accurate and reliable results in enzyme assays.

Metabolic Pathways

Suc-Ala-Val-Pro-Phe-pNA is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase, which play roles in protein degradation and processing . The cleavage of Suc-Ala-Val-Pro-Phe-pNA by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell. This interaction is crucial for understanding the metabolic flux and regulation of proteolytic pathways.

Transport and Distribution

Within cells and tissues, Suc-Ala-Val-Pro-Phe-pNA is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s succinyl group increases its water solubility, facilitating its transport across cellular membranes . Once inside the cell, it can localize to specific compartments where proteolytic enzymes are active. This distribution is essential for its function as a substrate in enzymatic assays.

Subcellular Localization

Suc-Ala-Val-Pro-Phe-pNA’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as lysosomes, where proteolytic enzymes like cathepsin G are active . This localization is crucial for its role in studying enzyme activity within different cellular compartments. Additionally, the succinyl group on Suc-Ala-Val-Pro-Phe-pNA can affect its stability and localization within the cell.

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKDLQZINZYZQD-QIBSBUDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

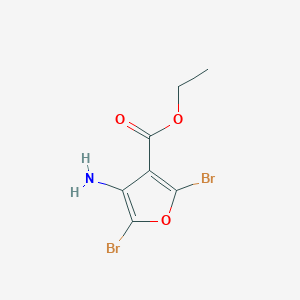

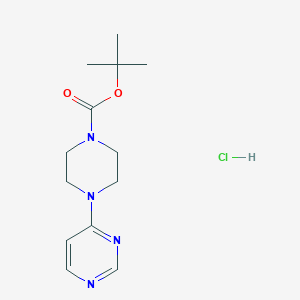

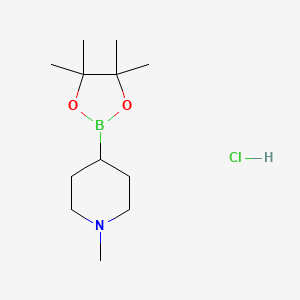

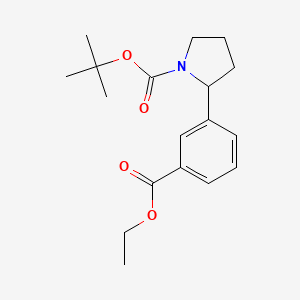

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-3,6-dimethyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1447817.png)